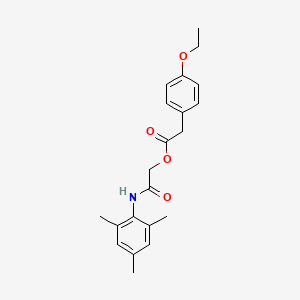

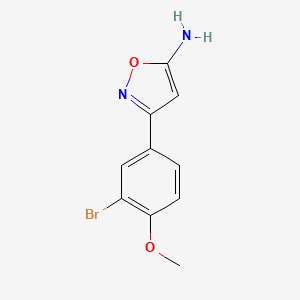

N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

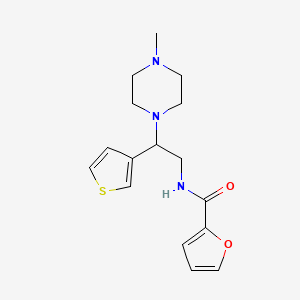

Molecular Structure Analysis

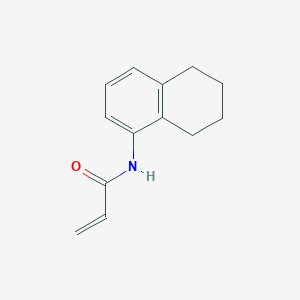

The molecular structure of a compound is determined by the arrangement of atoms within the molecule. The InChI code for a related compound, “(5,6,7,8-Tetrahydronaphthalen-1-yl)boronic acid”, is 1S/C10H13BO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,12-13H,1-2,4,6H2 . This provides some insight into the possible structure of “N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide”.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Novel tetrahydronaphthalene derivatives have been synthesized and evaluated for their effects on proliferation and nitric oxide production in lipopolysaccharide-activated Raw 264.7 macrophage cells. Compounds from these derivatives decreased nitrite levels in a dose-dependent manner without exhibiting cytotoxic effects, indicating potential anti-inflammatory properties (Gurkan, Karabay, Buyukbingol, & Buyukbingol, 2011).

Chemical and Enantioselective Studies

Research on the hydrogenation of challenging N-(3,4-dihydronaphthalen-2-yl) amide derivatives with rhodium catalysts has found highly enantioselective catalysts for this reaction, showcasing the potential for synthesizing enantiomerically pure compounds. These findings are critical for developing pharmaceuticals and fine chemicals with specific stereochemical configurations (Arribas, Rubio, Kleman, & Pizzano, 2013).

Receptor Affinity and Activity

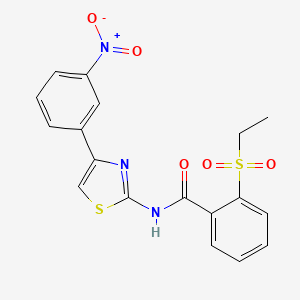

Studies on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides have elucidated structure-affinity and -activity relationships for the 5-HT7 receptor, revealing the importance of substituent positions and types for receptor affinity and intrinsic activity. These findings are significant for the design of compounds targeting serotonin receptors, which are important in neurological and psychiatric disorders (Leopoldo et al., 2007).

Optical Properties and Redox Characteristics

Core-tetrasubstituted naphthalene diimides have been synthesized, and their optical properties and redox characteristics have been explored. This research contributes to the understanding of the electronic effects of core substituents on the optical and electrochemical properties of naphthalene diimides, which are relevant for applications in organic electronics and photonics (Röger & Würthner, 2007).

Telomere Targeting in Cancer Therapy

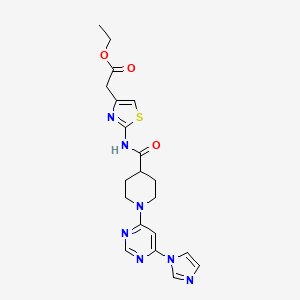

Tetra-substituted naphthalene diimide derivatives have been designed and evaluated as telomere targeting agents in pancreatic cancer cells. These compounds stabilize human telomeric and gene promoter DNA quadruplexes, inhibiting cancer cell growth. This research highlights the potential of naphthalene diimide derivatives in cancer therapy, specifically targeting telomere maintenance mechanisms (Micco et al., 2013).

Propriétés

IUPAC Name |

N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-2-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h2,5,7,9H,1,3-4,6,8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREDXJXBMHSUAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC2=C1CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2357282.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2357288.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2357294.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2357295.png)

![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2357299.png)

![5-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B2357303.png)